molecular formula C13H16N2O3S B2902630 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea CAS No. 2309776-68-7

1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2902630
CAS No.: 2309776-68-7
M. Wt: 280.34
InChI Key: SGFPCFHGICYZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea (CAS 2319788-11-7) is a synthetic heterocyclic urea derivative of interest in medicinal chemistry and chemical biology research. With a molecular formula of C14H18N2O3S and a molecular weight of 294.37 g/mol, this compound features a unique structure incorporating 2,5-dimethylfuran and thiophene rings linked by a hydroxyethyl-substituted urea core . This specific architecture, particularly the urea functional group, is known to facilitate hydrogen bonding, making it a valuable scaffold for probing protein-ligand interactions and fragment-based drug discovery (FBLD) . FBLD is a powerful approach for identifying simple, low-molecular-weight chemical starting points that can be optimized into potent and selective ligands for therapeutic targets . The compound is offered with high purity and is available for immediate shipment in various quantities to support your investigative work. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-8-6-10(9(2)18-8)11(16)7-14-13(17)15-12-4-3-5-19-12/h3-6,11,16H,7H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFPCFHGICYZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)NC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One possible route includes:

    Formation of the Furan Derivative: Starting with 2,5-dimethylfuran, a Friedel-Crafts acylation can be performed to introduce the necessary substituents.

    Hydroxyethylation: The intermediate product can undergo a hydroxyethylation reaction to introduce the hydroxyethyl group.

    Thiophene Urea Formation: Finally, the thiophene ring can be introduced through a urea formation reaction, typically involving the reaction of an isocyanate with an amine derivative of thiophene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the urea group, potentially leading to the formation of amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan and thiophene oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules and materials.

    Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives, focusing on molecular features, substituent effects, and inferred physicochemical properties.

Table 1: Structural and Molecular Comparison of Analogs

Compound Name Molecular Formula Molecular Weight Key Structural Features
Target Compound : 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea Not explicitly provided* Dimethylfuran, hydroxyethyl linker, thiophene-urea core
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea C₁₆H₁₈N₂O₃S 318.4 Dihydrobenzofuran (fused benzene-furan), thiophenemethyl group
1-({1-[(2,5-Dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-3-[(thiophen-2-yl)methyl]urea C₁₉H₂₇N₃O₂S 361.5 Piperidine spacer, dimethylfuran-thiophene methyl groups
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiophen-2-yl)urea C₁₃H₁₇N₃O₄S 311.36 Dioxopyrrolidine, ethoxyethyl chain
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol Varies (e.g., C₁₅H₁₁N₃O₂S for 4a) ~300–350 Benzofuran-pyrimidine core, hydroxyl/thiol substituents
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea C₁₈H₁₅N₅O₂S 377.4 Tetrahydrobenzo[b]thiophene, benzoyl-hydrazone

*Note: The molecular formula of the target compound can be inferred as C₁₄H₁₇N₂O₃S (assuming substitution patterns from analogs).

Substituent and Scaffold Variations

Furan Derivatives
  • Target Compound vs. This may enhance binding to hydrophobic pockets in biological targets but reduce metabolic stability due to extended conjugation.
  • Piperidine-Spaced Analog : The piperidine ring in adds a basic nitrogen atom, which could improve solubility in acidic environments (e.g., gastric fluid) and influence blood-brain barrier penetration.
Thiophene-Linker Modifications
  • Dioxopyrrolidinyl-Ethoxyethyl Analog : The dioxopyrrolidinyl group introduces polarity and hydrogen-bonding capacity, likely improving aqueous solubility.
Benzofuran-Pyrimidine Hybrids :

These analogs replace the urea moiety with a pyrimidin-2-ol/thiol scaffold. The pyrimidine ring introduces planar rigidity, which may enhance binding to enzymes like kinases or dihydrofolate reductase. However, the absence of a urea group could reduce hydrogen-bonding interactions compared to the target compound.

Tetrahydrobenzo[b]thiophene Derivatives :

The benzoyl-hydrazone substituent may confer chelating properties, relevant for metal-dependent enzyme inhibition.

Q & A

What are the optimal synthetic routes for 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized for high yield?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions starting with commercially available thiophene and dimethylfuran derivatives. Key steps include:

  • Step 1: Formation of the hydroxyethyl intermediate via condensation of 2,5-dimethylfuran-3-carbaldehyde with a thiophene-derived amine under acidic conditions (e.g., HCl in ethanol, 60°C) .
  • Step 2: Urea linkage formation using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the intermediate and thiophen-2-yl isocyanate in anhydrous DCM .
  • Optimization: Yield improvements (from ~45% to >70%) are achieved by:
    • Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity) .
    • Temperature control (50–70°C for coupling reactions) .
    • Purification via flash chromatography (silica gel, hexane/EtOAc gradient) .

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structure and purity?

Level: Basic
Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies hydroxyethyl protons (δ 4.2–4.5 ppm) and urea NH signals (δ 8.1–8.3 ppm). Thiophene and dimethylfuran aromatic protons appear at δ 6.8–7.5 ppm .
    • ¹³C NMR confirms carbonyl (C=O) at ~155 ppm and aromatic carbons .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₇N₂O₃S: 305.0956) .
  • HPLC-PDA: Assesses purity (>95%) using a C18 column (ACN/water gradient, UV detection at 254 nm) .

How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?

Level: Advanced
Answer: Contradictions often arise from assay variability or compound degradation. Methodological solutions include:

  • Standardized Assays: Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT assay) or enzyme inhibition (kinase profiling) .
  • Stability Studies: Monitor compound integrity under assay conditions via LC-MS to rule out degradation .
  • Data Normalization: Compare results against a common reference inhibitor (e.g., staurosporine for kinase assays) .

What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound’s thiophene and dimethylfuran substituents?

Level: Advanced
Answer:

  • Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing thiophene with furan or altering methyl groups) .
  • Computational Modeling:
    • Molecular Docking: Predict binding modes to targets (e.g., kinases) using AutoDock Vina .
    • QSAR: Correlate substituent electronic parameters (Hammett σ) with activity .
  • Biological Profiling: Test analogs against a panel of cancer cell lines (e.g., NCI-60) to identify substituent-dependent trends .

How should researchers design experiments to investigate this compound’s mechanism of action in anticancer or anti-inflammatory pathways?

Level: Advanced
Answer:

  • Target Identification:
    • Pull-down Assays: Use biotinylated probes to isolate binding proteins from cell lysates .
    • Kinase Profiling: Screen against 300+ kinases (e.g., Eurofins KinaseProfiler) .
  • Pathway Analysis:
    • Western Blotting: Measure phosphorylation of ERK, Akt, or NF-κB to map signaling pathways .
    • RNA-seq: Identify differentially expressed genes post-treatment .
  • In Vivo Validation: Use xenograft models (e.g., HCT-116 tumors in nude mice) with dose-response studies .

What experimental approaches can address discrepancies in reported synthetic yields or byproduct formation?

Level: Advanced
Answer:

  • Reproducibility Checks: Replicate reactions under identical conditions (solvent, temperature, catalyst batch) .
  • Byproduct Analysis:
    • LC-MS/MS: Identify side products (e.g., dimerized urea derivatives) .
    • In Situ Monitoring: Use FTIR to track reaction progress and intermediate stability .
  • Design of Experiments (DoE): Apply factorial design to optimize variables (e.g., solvent ratio, catalyst loading) .

What methodologies are critical for evaluating this compound’s potential in drug development beyond initial bioactivity screening?

Level: Advanced
Answer:

  • ADMET Profiling:
    • Caco-2 Assay: Predict intestinal permeability .
    • Microsomal Stability: Test hepatic metabolism using human liver microsomes .
  • Toxicology:
    • hERG Assay: Assess cardiac toxicity via patch-clamp electrophysiology .
    • Ames Test: Screen for mutagenicity .
  • Formulation Studies: Develop nanoemulsions or liposomes to enhance solubility .

How can computational chemistry aid in predicting this compound’s reactivity or degradation pathways?

Level: Advanced
Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies to predict hydrolysis-prone sites (e.g., urea linkage) .
  • Molecular Dynamics (MD): Simulate stability in physiological conditions (e.g., water, 310 K) .
  • Degradation Pathway Prediction: Use software like Zeneth (Lhasa Ltd.) to model oxidative or photolytic breakdown .

What are the best practices for comparative analysis of this compound with structurally similar analogs in lead optimization?

Level: Advanced
Answer:

  • Cluster Analysis: Group analogs by substituent patterns (e.g., thiophene vs. furan derivatives) using cheminformatics tools (e.g., RDKit) .
  • Free Energy Perturbation (FEP): Quantify binding affinity differences between analogs and targets .
  • Crystallography: Solve co-crystal structures with targets (e.g., kinases) to guide rational design .

How should researchers address challenges in scaling up synthesis for preclinical studies?

Level: Advanced
Answer:

  • Flow Chemistry: Implement continuous synthesis for intermediates to improve reproducibility .
  • Quality Control: Use PAT (Process Analytical Technology) tools like inline NMR for real-time monitoring .
  • Green Chemistry: Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.